5-(Nitromethyl)-1-phenylpyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-(Nitromethyl)-1-phenylpyrrolidin-2-one typically involves the nitration of a suitable precursor. One common method is the nitration of 1-phenylpyrrolidin-2-one using nitric acid in the presence of sulfuric acid. This reaction introduces the nitro group at the 5-position of the pyrrolidinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-(Nitromethyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols.
Scientific Research Applications
5-(Nitromethyl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Nitromethyl)-1-phenylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects . The compound may also act as a ligand, binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
5-(Nitromethyl)-1-phenylpyrrolidin-2-one can be compared with other nitro-containing compounds such as nitromethane and nitrobenzene . While all these compounds contain the nitro group, this compound is unique due to its pyrrolidinone ring structure, which imparts distinct chemical and biological properties . Similar compounds include:
Properties
CAS No. |
58804-70-9 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(nitromethyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-11-7-6-10(8-12(15)16)13(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
UGSDWGYOHQIESU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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